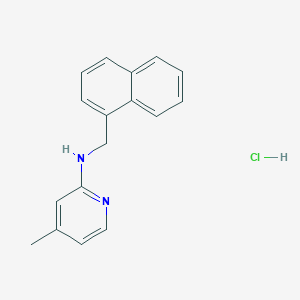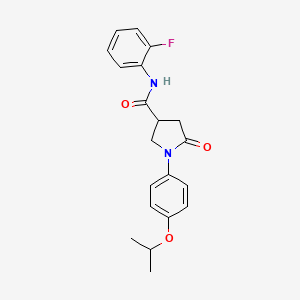
4-methyl-N-(1-naphthylmethyl)-2-pyridinamine hydrochloride
説明
4-methyl-N-(1-naphthylmethyl)-2-pyridinamine hydrochloride, also known as NMP or naphthylmethylpyridinamine, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
科学的研究の応用
4-methyl-N-(1-naphthylmethyl)-2-pyridinamine hydrochloride has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have antibacterial and antifungal properties, and has been investigated as a potential treatment for a variety of infections. Additionally, 4-methyl-N-(1-naphthylmethyl)-2-pyridinamine hydrochloride has been shown to have anticancer properties, and has been studied as a potential chemotherapeutic agent. 4-methyl-N-(1-naphthylmethyl)-2-pyridinamine hydrochloride has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological samples.
作用機序
The mechanism of action of 4-methyl-N-(1-naphthylmethyl)-2-pyridinamine hydrochloride is not fully understood, but it is believed to involve the inhibition of bacterial and fungal cell wall synthesis. 4-methyl-N-(1-naphthylmethyl)-2-pyridinamine hydrochloride has also been shown to inhibit the growth of cancer cells, possibly by inducing apoptosis or cell cycle arrest. The fluorescent properties of 4-methyl-N-(1-naphthylmethyl)-2-pyridinamine hydrochloride are believed to be due to its ability to chelate metal ions, which causes a change in its electronic structure and results in fluorescence.
Biochemical and Physiological Effects
4-methyl-N-(1-naphthylmethyl)-2-pyridinamine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 4-methyl-N-(1-naphthylmethyl)-2-pyridinamine hydrochloride has also been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, 4-methyl-N-(1-naphthylmethyl)-2-pyridinamine hydrochloride has been shown to have antioxidant properties, which may be beneficial for preventing oxidative stress-related diseases.
実験室実験の利点と制限
4-methyl-N-(1-naphthylmethyl)-2-pyridinamine hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize, and can be produced in high yields. It has also been shown to be effective against a variety of bacteria, fungi, and cancer cells, making it a versatile compound for use in various experiments. However, 4-methyl-N-(1-naphthylmethyl)-2-pyridinamine hydrochloride has some limitations as well. It has been shown to be toxic to some types of cells, and its mechanism of action is not fully understood. Additionally, 4-methyl-N-(1-naphthylmethyl)-2-pyridinamine hydrochloride has not yet been extensively studied in vivo, and its potential side effects are not well known.
将来の方向性
There are several areas for future research on 4-methyl-N-(1-naphthylmethyl)-2-pyridinamine hydrochloride. One area of interest is its potential use as a chemotherapeutic agent for cancer treatment. Further studies are needed to determine its efficacy and potential side effects in vivo. Another area of interest is its potential use as a fluorescent probe for detecting metal ions in biological samples. Studies are needed to optimize its performance as a probe and to determine its specificity for different metal ions. Additionally, further studies are needed to fully understand the mechanism of action of 4-methyl-N-(1-naphthylmethyl)-2-pyridinamine hydrochloride and its potential applications in the field of medicinal chemistry.
特性
IUPAC Name |
4-methyl-N-(naphthalen-1-ylmethyl)pyridin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2.ClH/c1-13-9-10-18-17(11-13)19-12-15-7-4-6-14-5-2-3-8-16(14)15;/h2-11H,12H2,1H3,(H,18,19);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERJTAIPYSVKQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCC2=CC=CC3=CC=CC=C32.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641700 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(4-Methyl-pyridin-2-yl)-naphthalen-1-ylmethyl-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-bromo-4-methylphenoxy)-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B4087008.png)
![2-amino-4-{3-bromo-4-[(4-nitrobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4087016.png)
![1-(2,2-dimethylpropanoyl)-4-[5-(4-ethyl-1-piperazinyl)-4-fluoro-2-nitrophenyl]piperazine](/img/structure/B4087019.png)
![N-(2-fluorophenyl)-2-{[5-(2-phenylethyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4087025.png)
![7-(3-fluorophenyl)-2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4087029.png)
![2-[(4-methyl-5-{4-[(phenoxyacetyl)amino]phenyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-methylphenyl)propanamide](/img/structure/B4087034.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4087041.png)

![N~1~-(4-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B4087070.png)
![N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-chloro-4-methylbenzamide](/img/structure/B4087074.png)
![N-(2,4-difluorophenyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4087078.png)
![7-(2-chloro-6-fluorophenyl)-5-(4-methylphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4087098.png)
![4-(benzoylamino)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}benzamide](/img/structure/B4087099.png)
![7-(1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4087102.png)